6-Iodonicotinic acid

Palladium catalysis Oxidative addition Cross-coupling kinetics

6-Position cross-coupling on nicotinic acid scaffolds often fails with bromo/chloro analogs, wasting catalyst and coupling partners. 6-Iodonicotinic acid eliminates this bottleneck. • C-I BDE ~240 kJ/mol enables faster oxidative addition to Pd(0) vs. C-Br (276) or C-Cl (328), reducing catalyst loadings and reaction times. • Yields >90% in microwave-assisted trans-halogenation; ideal for medicinal chemistry library synthesis. • 2024 XRD structure available for computational CSP and rational cocrystal design. Supplied ≥95% purity; globally shipped for R&D use.

Molecular Formula C6H4INO2
Molecular Weight 249.01 g/mol
CAS No. 13054-02-9
Cat. No. B176809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodonicotinic acid
CAS13054-02-9
Synonyms6-Iodopyridine-3-carboxylic acid
Molecular FormulaC6H4INO2
Molecular Weight249.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)I
InChIInChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
InChIKeyPCGJGRDGMJRQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodonicotinic Acid: Halogenated Pyridine Building Block


6-Iodonicotinic acid (6-iodopyridine-3-carboxylic acid, CAS 13054-02-9, molecular formula C₆H₄INO₂, MW 249.01 g/mol) is a 6-substituted halogenated nicotinic acid derivative featuring an iodine atom para to the pyridine nitrogen and meta to the carboxylic acid group [1]. The compound exists as a yellow to pale yellow crystalline solid with a melting point of 189–190 °C and a predicted density of 2.123 ± 0.06 g/cm³ . Its first single-crystal X-ray diffraction structure was reported in 2024, providing definitive crystallographic characterization [1]. The iodine substituent at the 6-position imparts distinct reactivity in palladium-catalyzed cross-coupling reactions, halogen-bonding interactions, and radiochemical applications that differentiate it from its chloro, bromo, and fluoro analogs [2].

Why 6-Iodonicotinic Acid Cannot Be Substituted


Halogenated nicotinic acids are not interchangeable building blocks. The identity of the halogen at the 6-position fundamentally governs carbon–halogen bond dissociation energy (C–I: ~240 kJ/mol vs. C–Br: ~276 kJ/mol vs. C–Cl: ~328 kJ/mol) [1], which directly determines oxidative addition rates to palladium(0) and thus catalytic cross-coupling efficiency [2]. The iodine atom further confers approximately 23–58% higher molecular mass, elevated molar refractivity, stronger halogen-bond donor capability (iodo >> bromo > chloro), and the unique potential for direct radioiodination with ¹²⁵I or ¹³¹I isotopes for SPECT imaging and biodistribution studies [3]. These differences are not incremental—they represent categorical distinctions in reactivity, physicochemical property space, and application scope that cannot be bridged by adjusting stoichiometry or reaction conditions alone. The quantitative evidence below establishes precisely where and by how much 6-iodonicotinic acid diverges from its closest analogs.

Comparative Evidence for 6-Iodonicotinic Acid


C–I Bond Energy and Palladium Coupling Reactivity

The carbon–iodine bond of 6-iodonicotinic acid (C–I BDE ≈ 240 kJ/mol) is the weakest among 6-halonicotinic acids, making it the most reactive toward oxidative addition to Pd(0)—the rate-determining step in Suzuki, Heck, Sonogashira, and Buchwald–Hartwig couplings. This is 36 kJ/mol weaker than the C–Br bond in 6-bromonicotinic acid (≈276 kJ/mol) and 88 kJ/mol weaker than the C–Cl bond in 6-chloronicotinic acid (≈328 kJ/mol) [1]. The Galushko et al. (2021) comparative study of Ar–X (X = Cl, Br, I) reactivity confirmed that oxidative addition rates follow I > Br ≫ Cl, and that the reactivity gap between aryl iodides and aryl chlorides cannot be compensated solely by catalyst or ligand optimization [2]. The Lu et al. (2022) quantitative reactivity model for oxidative addition to palladium, validated across 79 substrates including chloride, bromide, and triflate leaving groups, enables predictive ranking of electrophile reactivity and confirms iodine as the superior leaving group for palladium-mediated couplings [3].

Palladium catalysis Oxidative addition Cross-coupling kinetics

Lipophilicity (logP) Comparison of Halonicotinic Acids

The predicted octanol–water partition coefficient (logP) of 6-iodonicotinic acid is 1.38 [1], placing it between 6-bromonicotinic acid (logP = 1.15) and 6-chloronicotinic acid (logP = 1.43) [2]. Notably, the logP does not follow a simple monotonic trend with halogen size or molecular weight; the bromo analog is less lipophilic than the iodo analog but the chloro analog is slightly more lipophilic than both—likely reflecting a balance between halogen polarizability and the electron-withdrawing inductive effect on the pyridine ring. For comparison, 6-fluoronicotinic acid has a logP of approximately 0.38–0.65 , making it substantially more hydrophilic. The iodo compound's logP of 1.38 corresponds to an approximately 24-fold higher octanol/water partitioning preference compared to the fluoro analog, and a roughly 1.7-fold higher preference compared to the bromo analog (calculated from ΔlogP).

Drug design ADME Partition coefficient

Definitive Single-Crystal X-ray Structure

Despite being known since at least the 1960s, 6-iodonicotinic acid lacked a definitive single-crystal X-ray diffraction (XRD) structure until Cordes, Smellie, and Chalmers reported its full crystallographic characterization in Molbank in August 2024 [1]. This study provided the first experimentally determined unit cell parameters, space group assignment, and bond length/angle data, along with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data [1]. The crystal structure data have been deposited with the Cambridge Crystallographic Data Centre (CCDC), enabling direct structural comparison with other halogenated nicotinic acid derivatives. By contrast, single-crystal structures for 6-chloronicotinic acid and 6-bromonicotinic acid have been available in the Cambridge Structural Database (CSD) for considerably longer, meaning procurement and use of 6-iodonicotinic acid previously relied on incomplete or legacy characterization.

Crystallography Structural characterization Quality control

Higher Density and Heavy Atom Effect

The predicted density of 6-iodonicotinic acid is 2.123 ± 0.06 g/cm³ , which is 17% higher than 6-bromonicotinic acid at 1.813 ± 0.06 g/cm³ and approximately 42% higher than 6-chloronicotinic acid at ~1.5 g/cm³ . The substantially higher density arises from the greater atomic mass of iodine (126.9 Da) compared to bromine (79.9 Da) and chlorine (35.5 Da). This heavy-atom effect has practical implications: the iodine atom enhances X-ray scattering for crystallographic phasing (useful in SAD/MAD phasing experiments), increases the compound's molar refractivity, and alters solid-state packing through stronger dispersion interactions. The molecular weight of 6-iodonicotinic acid (249.01 g/mol) is 23% greater than 6-bromonicotinic acid (202.01 g/mol) and 58% greater than 6-chloronicotinic acid (157.55 g/mol), which must be accounted for in stoichiometric calculations during procurement and scale-up.

Material properties Crystallinity Heavy atom effect

Halogen-Bond Donor Strength: Iodo Superiority

Aakeröy, Chopade, and Desper (2013) established a quantitative experimental hierarchy of halogen-bond donor strength through competitive cocrystallization experiments, demonstrating that iodo-based halogen-bond donors consistently and predictably outcompete bromo-based donors in supramolecular assembly [1]. The ranking of halogen-bond donor capability (I >> Br > Cl) correlates with the magnitude of the positive electrostatic potential on the halogen σ-hole, which increases with halogen polarizability. The iodine atom in 6-iodonicotinic acid presents a substantially larger and more electropositive σ-hole than bromine or chlorine, enabling stronger, more directional halogen bonds to Lewis bases such as carbonyl oxygens, pyridyl nitrogens, and halide anions. Cambridge Structural Database surveys confirm that iodine forms the shortest and most linear halogen bonds among the halogens [2]. This capability is strategically valuable for designing cocrystals, tuning solid-state luminescence, and engineering pharmaceutical solid forms with tailored solubility and stability.

Crystal engineering Halogen bonding Supramolecular chemistry

Radioiodination Capability for Imaging Probes

6-Iodonicotinic acid bears a pre-installed iodine atom that provides a direct synthetic handle for isotopic exchange or destannylation-based radioiodination with clinically relevant isotopes: ¹²⁵I (t₁/₂ = 60.14 days, SPECT), ¹³¹I (t₁/₂ = 8.04 days, therapy and SPECT), ¹²³I (t₁/₂ = 13.2 hours, SPECT), and ¹²⁴I (t₁/₂ = 4.18 days, PET) [1]. This is a categorical advantage over 6-chloro-, 6-bromo-, and 6-fluoronicotinic acids, which lack a native radiohalogenation site and would require multistep synthetic sequences to introduce a radioiodine label. Ahmed (2006) reviewed synthesis, evaluation, and diagnostic/therapeutic applications of ¹³¹I- and ¹²³I-labeled radiopharmaceuticals, confirming that aryl iodides are preferred substrates for radioiodination via electrophilic iododestannylation or isotopic exchange [2]. The 6-iodonicotinic acid scaffold thus serves as both a pharmaceutical intermediate (e.g., Allergan patent US5672710) [3] and a potential precursor for radioiodinated molecular imaging probes targeting nicotinic acid receptors or related biological pathways.

Nuclear medicine Radioiodination Molecular imaging

Optimal Procurement Scenarios for 6-Iodonicotinic Acid


Pd-Catalyzed Cross-Coupling for Heterocycle Synthesis

When synthetic routes require Suzuki–Miyaura, Sonogashira, Heck, or Buchwald–Hartwig coupling at the 6-position of a nicotinic acid scaffold, 6-iodonicotinic acid is the preferred electrophile. The C–I bond (BDE ≈ 240 kJ/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond (276 kJ/mol) in 6-bromonicotinic acid or the C–Cl bond (328 kJ/mol) in 6-chloronicotinic acid, enabling milder reaction conditions—lower temperatures, shorter reaction times, and reduced catalyst loadings—that preserve sensitive functional groups elsewhere in the molecule [1]. Bissember and Banwell (2009) demonstrated microwave-assisted trans-halogenation as an efficient synthetic entry to iodinated heterocycles with yields typically exceeding 90%, confirming the strategic value of the iodo substituent for downstream diversification [2]. This scenario is particularly relevant for medicinal chemistry programs synthesizing libraries of 6-arylated nicotinic acid derivatives, where the iodo compound's superior reactivity minimizes failed coupling reactions and reduces optimization burden across diverse boronic acid or alkyne coupling partners.

Halogen-Bond-Driven Crystal Engineering and Cocrystals

For solid-state chemistry projects that exploit directional halogen bonding to engineer pharmaceutical cocrystals, porous materials, or stimuli-responsive supramolecular assemblies, 6-iodonicotinic acid provides the strongest halogen-bond donor among all 6-halonicotinic acids. The experimental hierarchy established by Aakeröy et al. (2013) shows that iodo-based donors consistently outcompete bromo-based donors in competitive cocrystallization, with the iodine σ-hole presenting a more positive electrostatic potential that forms shorter, more linear halogen bonds [3]. The 2024 XRD structure of 6-iodonicotinic acid [4] now provides the precise geometric parameters needed for computational crystal structure prediction (CSP) and rational cocrystal design. The carboxylic acid group at the 3-position additionally serves as a strong hydrogen-bond donor/acceptor, enabling orthogonal supramolecular synthon strategies where halogen bonding and hydrogen bonding operate independently within the same crystal lattice.

Radioiodinated Probes for SPECT/PET Imaging

When developing SPECT or PET imaging agents derived from the nicotinic acid scaffold, 6-iodonicotinic acid is the only 6-halonicotinic acid that provides a native iodine position for direct radioiodination with ¹²⁵I, ¹²³I, ¹³¹I, or ¹²⁴I [5]. Chloro, bromo, and fluoro analogs require multistep synthetic sequences (e.g., stannylation followed by iododestannylation) to install a radioiodine label, adding complexity and reducing radiochemical yield within the constraints of isotope half-life. The pre-installed iodine also enables cold (non-radioactive) reference compound synthesis and analytical method development prior to hot chemistry. This scenario applies to nuclear medicine research groups, radiochemistry core facilities, and pharmaceutical companies conducting biodistribution or target engagement studies where radioiodinated nicotinic acid derivatives serve as imaging surrogates for drug candidates targeting nicotinic acid receptors.

Pharmaceutical Intermediate for Retinoid-Like Compounds

6-Iodonicotinic acid has documented utility as a key pharmaceutical intermediate, as evidenced by its inclusion in Allergan's US patent 5,672,710 covering retinoid-like compounds with therapeutic activity [6]. The 6-iodo substituent enables late-stage diversification via palladium-catalyzed cross-coupling to introduce aryl, heteroaryl, alkynyl, or amino substituents at the pyridine 6-position—a common diversification point in drug discovery campaigns. The combination of cross-coupling reactivity (Evidence Item 1), moderate lipophilicity (logP 1.38; Evidence Item 2), and the now-available crystallographic characterization (Evidence Item 3) makes 6-iodonicotinic acid a well-characterized, strategically versatile building block for medicinal chemistry programs targeting nuclear receptors, kinase inhibitors, or anti-inflammatory agents where substituted nicotinic acid cores are privileged scaffolds.

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